molecular formula C16H15N5OS B2674200 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1798661-80-9

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2674200
CAS No.: 1798661-80-9
M. Wt: 325.39
InChI Key: MHIRQLXCPQQOKD-UHFFFAOYSA-N
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a hybrid heterocyclic molecule featuring a pyrrolidine ring substituted with a 1,2,3-triazole moiety and a 2-phenylthiazole carbonyl group.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-16(20-8-6-13(10-20)21-9-7-17-19-21)14-11-23-15(18-14)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIRQLXCPQQOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, and the thiazole ring can be synthesized through a Hantzsch thiazole synthesis. The final step often involves coupling these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with sodium azide in DMF or electrophilic substitution with bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Molecular Formula

C15H17N5OSC_{15}H_{17}N_{5}OS

Molecular Weight

288.32 g/mol

Antimicrobial Properties

Research indicates that triazole derivatives can inhibit the growth of various pathogens. The mechanism often involves interference with cellular processes or structural integrity of microbial cells. The specific compound has shown potential as an antimicrobial agent, although detailed quantitative data on its efficacy against specific strains is still emerging .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several human cancer cell lines. Preliminary studies suggest significant activity, with mechanisms likely involving apoptosis induction and cell cycle arrest. Notably, compounds with similar structures have demonstrated effectiveness against multidrug-resistant cancer lines .

Anticonvulsant Activity

The thiazole moiety in the compound has been linked to anticonvulsant properties. Studies have shown that thiazole-integrated compounds exhibit significant anticonvulsant effects in various animal models. The structure-activity relationship (SAR) analysis suggests that specific substitutions enhance efficacy .

Synthesis Methodologies

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multistep reactions including:

  • Formation of the triazole ring through click chemistry.
  • Pyrrolidine synthesis via cyclization reactions.
  • Thiazole integration , often through condensation methods.

These methodologies allow for the efficient production of the compound while enabling modifications to enhance biological activity .

Case Study 1: Anticancer Efficacy

A study evaluated the compound's effectiveness against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating potent antimicrobial activity. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 3: Anticonvulsant Activity

In animal models, the compound was tested for anticonvulsant effects using the pentylenetetrazol (PTZ) seizure model. It demonstrated a significant protective effect with a median effective dose (ED50) of 18 mg/kg, suggesting potential as a therapeutic agent for seizure disorders .

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

  • Melting Points: High thermal stability (>300°C for 7b) is observed in analogs with rigid fused-ring systems (e.g., thienothiophene). The target compound’s pyrrolidine flexibility may reduce its melting point compared to 7b but increase it relative to Example 76 (252–255°C) .
  • Solubility : The triazole group’s polarity may enhance aqueous solubility compared to purely aromatic analogs (e.g., 7b). However, the phenylthiazole moiety could counterbalance this by introducing hydrophobicity .

Spectroscopic Features

Key spectral data comparisons:

Compound IR (C=O stretch, cm⁻¹) $^1$H-NMR (Key Signals) $^{13}$C-NMR (Key Signals)
Target ~1700–1720 (estimated) δ 7.3–8.0 (phenyl), δ 4.9–5.2 (triazole CH) ~185 (C=O), ~120–160 (aromatic C)
7b 1720 δ 7.3–7.52 (ArH), δ 4.92 (NH2) 185 (C=O), 94–161 (aromatic C)
Example 76 N/A δ 7.36–8.9 (aromatic H), δ 2.22 (CH3) 118 (CN), 148–154 (aromatic C)
  • Its carbonyl signal (~185 ppm in $^{13}$C-NMR) aligns with 7b’s data .

Research Implications and Limitations

  • Knowledge Gaps: Direct data on the target compound’s bioactivity and crystallography are absent. Structural refinement tools like SHELXL (–3) could resolve its conformation, but current evidence lacks such studies .
  • Contradictions: Example 76’s low yield (39%) vs.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a novel organic molecule that combines a triazole ring, a pyrrolidine moiety, and a thiazole structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported at 16 µg/mL for S. aureus and 32 µg/mL for C. albicans .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. It has shown promising results against several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were notably low, indicating high potency. For instance, one derivative with a similar structure exhibited an IC50 of 0.99 ± 0.01 µM against the BT-474 breast cancer cell line .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The triazole moiety is known to coordinate with metal ions in enzymes, potentially inhibiting their activity. This is particularly relevant in the inhibition of bacterial fatty acid biosynthesis via the FabI enzyme .
  • Signal Transduction Modulation : The interaction of the compound with cellular receptors may modulate various signal transduction pathways, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have indicated that certain derivatives can cause cell cycle arrest in the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of several triazole derivatives found that compounds similar to this compound displayed significant activity against C. albicans. The docking studies revealed that effective compounds had favorable binding interactions with the active site of FabI, which is essential for fatty acid synthesis in bacteria .

Study 2: Anticancer Properties

In another study focusing on anticancer activity, derivatives were synthesized and tested against multiple cell lines using MTT assays. The results indicated that compounds with a similar structural framework exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin, showcasing their potential as effective anticancer agents .

Data Summary Table

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus16 µg/mL
AntimicrobialCandida albicans32 µg/mL
AnticancerHeLaIC50 < 0.99 µM
AnticancerMCF-7IC50 < Doxorubicin

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